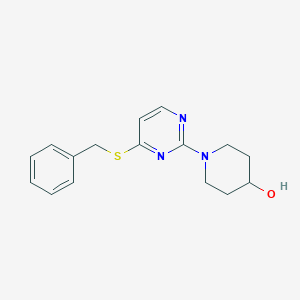
1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a benzylsulfanyl group and a pyrimidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a benzylsulfanyl pyrimidine under controlled conditions. The reaction often requires a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinyl group can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidinyl derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Piperidine derivatives: Compounds like piperine and piperidinone share the piperidine ring structure.
Benzylsulfanyl derivatives: Compounds with benzylsulfanyl groups, such as benzylsulfanyl pyrimidines.
Pyrimidinyl derivatives: Compounds like pyrimidinyl piperidines.
Uniqueness: 1-(4-Benzylsulfanylpyrimidin-2-yl)piperidin-4-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzylsulfanyl and pyrimidinyl groups in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-(4-benzylsulfanylpyrimidin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-14-7-10-19(11-8-14)16-17-9-6-15(18-16)21-12-13-4-2-1-3-5-13/h1-6,9,14,20H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKDPECTWUUHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CC(=N2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2,1,3-benzothiadiazol-4-amine](/img/structure/B6982208.png)
![[2-Fluoro-4-[(2-hydroxy-6-methylphenyl)methylamino]phenyl]-morpholin-4-ylmethanone](/img/structure/B6982215.png)
![N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B6982218.png)
![2-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]methyl]-3-methylphenol](/img/structure/B6982223.png)
![6-[[3-Fluoro-4-(morpholine-4-carbonyl)anilino]methyl]pyridine-2-carbonitrile](/img/structure/B6982227.png)
![5-bromo-N-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]pyridin-2-amine](/img/structure/B6982237.png)
![4-[(5-Methoxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzamide](/img/structure/B6982238.png)
![2-[[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B6982242.png)
![tert-butyl N-[3-[1-(3-aminopropyl)triazol-4-yl]-1-(methanesulfonamido)-1-oxopropan-2-yl]carbamate](/img/structure/B6982250.png)
![[3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol](/img/structure/B6982255.png)
![3-[1-(2-Methoxyethyl)pyrazol-4-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B6982258.png)
![N-[2-(2,6-dicyclopropylpyrimidin-4-yl)-3,4-dihydro-1H-isoquinolin-5-yl]methanesulfonamide](/img/structure/B6982260.png)
![3-[(4-Benzylsulfanylpyrimidin-2-yl)amino]propan-1-ol](/img/structure/B6982269.png)
![2-[3-(Ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B6982285.png)
